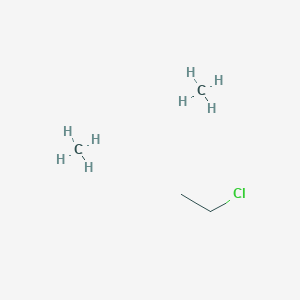

Chloroethane;methane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

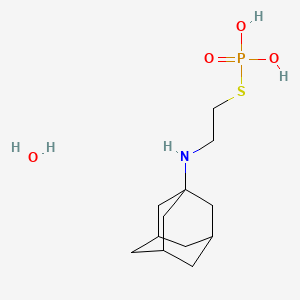

Chloroethane: and methane are two distinct chemical compoundsIt has the chemical formula CH₃CH₂Cl and was once widely used in producing tetraethyllead, a gasoline additive . Methane, on the other hand, is the simplest alkane with the chemical formula CH₄. It is a colorless, odorless gas that occurs abundantly in nature and is a potent greenhouse gas .

準備方法

Chloroethane: can be synthesized through several methods:

Reaction of Ethanol and Hydrochloric Acid: This method involves reacting ethanol with hydrochloric acid in the presence of a catalyst such as zinc chloride at temperatures between 100-160°C.

Reaction of Ethylene and Hydrogen Chloride: Ethylene reacts with hydrogen chloride over an aluminum chloride catalyst at temperatures ranging from 130-250°C.

Methane: can be prepared in the laboratory by heating a mixture of anhydrous sodium acetate and soda-lime. This reaction involves decarboxylation, where sodium acetate is heated with soda-lime to produce methane gas .

化学反応の分析

Chloroethane: undergoes several types of chemical reactions:

Nucleophilic Substitution: Chloroethane reacts with aqueous alkali to form ethanol.

Addition Reaction: Ethene reacts with hydrogen chloride to form chloroethane.

Methane: is relatively stable but can undergo combustion to form carbon dioxide and water. It can also participate in radical chain reactions, such as chlorination, where methane reacts with chlorine to form chloromethane and hydrogen chloride .

科学的研究の応用

Chloroethane: has various applications in scientific research:

Chemistry: Used as an alkylating agent in organic synthesis.

Medicine: Employed as a local anesthetic due to its cooling effect when sprayed on the skin.

Industry: Utilized in the production of ethylcellulose, a thickening agent and binder in paints and cosmetics.

Methane: is crucial in several fields:

Energy: Methane is a primary component of natural gas and is used as a fuel source.

Environmental Science: Research focuses on methane emissions and their impact on global warming.

Agriculture: Methane fermentation processes are used to produce biogas, which can be utilized as a renewable energy source.

作用機序

Chloroethane: acts as a local anesthetic by rapidly evaporating and cooling the skin, which numbs the area and reduces pain sensation . The cooling effect is due to the rapid absorption of heat during evaporation.

Methane: primarily acts as a fuel. When combusted, it reacts with oxygen to produce carbon dioxide and water, releasing energy in the process .

類似化合物との比較

Chloroethane: can be compared with other haloalkanes such as:

- 1,1-Dichloroethane

- 1,2-Dichloroethane

- Bromoethane

- Chloromethane

Methane: is similar to other alkanes like:

- Ethane

- Propane

- Butane

Chloroethane is unique due to its use as a local anesthetic and its role in producing ethylcellulose. Methane’s uniqueness lies in its abundance and significance as a fuel source and its impact on the environment as a greenhouse gas.

特性

分子式 |

C4H13Cl |

|---|---|

分子量 |

96.60 g/mol |

IUPAC名 |

chloroethane;methane |

InChI |

InChI=1S/C2H5Cl.2CH4/c1-2-3;;/h2H2,1H3;2*1H4 |

InChIキー |

LNQQDFUWVBKHQN-UHFFFAOYSA-N |

正規SMILES |

C.C.CCCl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Bis{2-[(methanesulfonyl)oxy]ethyl}amino)benzoic acid](/img/structure/B13780483.png)

![Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl-](/img/structure/B13780501.png)